![molecular formula C20H28O4Se B11948563 4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione CAS No. 69507-81-9](/img/structure/B11948563.png)
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE is a complex organic compound that features a unique spiro structure incorporating selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE likely involves multiple steps, starting from simpler organic molecules. Typical synthetic routes might include:
- Formation of the benzoxaselenole core through a cyclization reaction.
- Introduction of the spiro-cyclohexane ring via a spiro-annulation reaction.
- Functionalization to introduce the octamethyl groups and the trione functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions might target the trione functionality, converting it to diols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxaselenole core.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying selenium-containing enzymes or as a probe for biological systems.
Medicine: Possible applications in drug development, particularly for diseases where selenium compounds have shown efficacy.
Industry: Use in materials science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action for OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The selenium atom could play a crucial role in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroselenofuran derivatives: Similar in containing selenium and having a tetrahydro structure.
Spiro compounds: Other spiro compounds with different heteroatoms (e.g., oxygen, sulfur) instead of selenium.
Trione-containing compounds: Compounds with trione functionality but different core structures.
Uniqueness
The uniqueness of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE lies in its combination of a spiro structure, selenium atom, and trione functionality, which might confer unique chemical and biological properties.
Propriétés
Numéro CAS |
69507-81-9 |
|---|---|
Formule moléculaire |
C20H28O4Se |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione |
InChI |
InChI=1S/C20H28O4Se/c1-16(2)9-18(5,6)15-11(12(16)21)24-20(25-15)14(23)13(22)17(3,4)10-19(20,7)8/h9-10H2,1-8H3 |
Clé InChI |
QPIARMSQQYUZDN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)C2=C1[Se]C3(O2)C(=O)C(=O)C(CC3(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
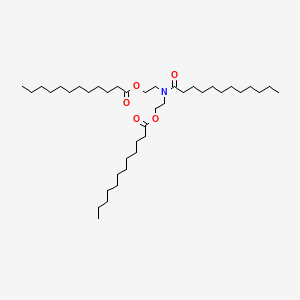
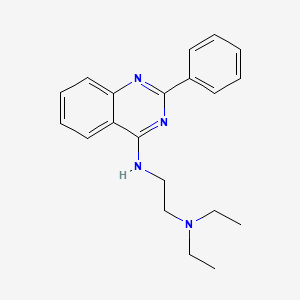
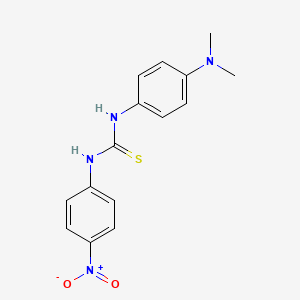

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
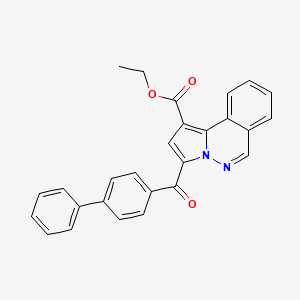


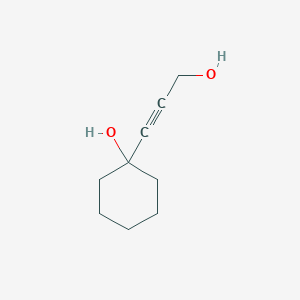
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)


![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)
